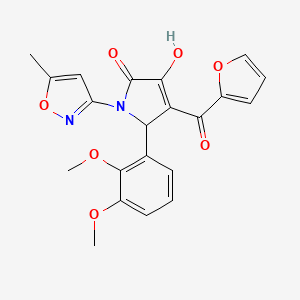![molecular formula C18H18ClN5O2S B12156648 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B12156648.png)
2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the systematic name 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide , belongs to the class of sulfanyl-substituted triazoles. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:
Method 1: One synthetic route involves the reaction of 4-amino-5-(3-ethoxyphenyl)-1,2,4-triazole with a thiol reagent (e.g., thiourea) to form the sulfanyl-substituted triazole.
Method 2: Alternatively, the compound can be synthesized by reacting 3-chloroacetanilide with 4-amino-5-(3-ethoxyphenyl)-1,2,4-triazole.
Reaction Conditions:
- These reactions typically occur under mild conditions, often in organic solvents.
- Catalysts or base-promoted reactions may be employed.
Industrial Production:
- Industrial-scale production methods are not widely documented due to the compound’s specialized nature.
Chemical Reactions Analysis
Reactivity: The compound is likely to undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity (e.g., antimicrobial or antifungal properties).
Medicine: Research into its pharmacological effects and potential therapeutic applications.
Industry: May find applications in materials science or catalysis.
Mechanism of Action
- The exact mechanism remains an active area of research.
Molecular Targets: Likely interacts with specific enzymes, receptors, or cellular pathways.
Pathways Involved: Further studies are needed to elucidate its mode of action.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other sulfanyl-substituted triazoles.
Similar Compounds:
Properties
Molecular Formula |
C18H18ClN5O2S |
|---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C18H18ClN5O2S/c1-2-26-15-8-3-5-12(9-15)17-22-23-18(24(17)20)27-11-16(25)21-14-7-4-6-13(19)10-14/h3-10H,2,11,20H2,1H3,(H,21,25) |
InChI Key |
COWGPELUEMUFDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Methoxyphenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12156566.png)
![N-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)picolinamide](/img/structure/B12156571.png)
![N-(4-chlorophenyl)-2-[(3-ethyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12156574.png)
![N'-{(Z)-[4-(dimethylamino)phenyl]methylidene}-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12156583.png)
![N-[4-(3-hydroxyadamantan-1-yl)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B12156588.png)
![6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-3-[(2-phenylmorpholin-4-yl)carbonyl]quinolin-4(1H)-one](/img/structure/B12156595.png)
![Tert-butyl 4-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12156616.png)
![4-fluoro-N-[3-(trifluoromethyl)piperidine-1-carbothioyl]benzamide](/img/structure/B12156620.png)
![2,7-Dimethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12156622.png)

![N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B12156632.png)
![(4E)-5-(3,4-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12156636.png)
![N-(3-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12156646.png)
![N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-(propan-2-yl)-1H-indole-3-carboxamide](/img/structure/B12156649.png)
